molecular formula C11H7F5OS2 B3151800 2,2,3,3,3-pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol CAS No. 722491-66-9

2,2,3,3,3-pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol

Cat. No.: B3151800
CAS No.: 722491-66-9
M. Wt: 314.3 g/mol
InChI Key: DGHHMRHZLIKELM-UHFFFAOYSA-N
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Description

2,2,3,3,3-pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol is a fluorinated organic compound that features a unique structure with two thiophene rings and a pentafluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol typically involves the introduction of the pentafluoropropanol group to a thiophene derivative. One common method is the reaction of thiophene with a fluorinated alcohol under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. For instance, the use of strong acids like sulfuric acid or bases like sodium hydroxide can facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2,3,3,3-pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,3,3,3-pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-pentafluoro-1-propanol: A simpler fluorinated alcohol with similar chemical properties.

    1,1,1,3,3,3-hexafluoro-2-propanol: Another fluorinated alcohol used in organic synthesis and as a solvent.

    2,2,3,3-tetrafluoro-1-propanol: A related compound with fewer fluorine atoms.

Uniqueness

2,2,3,3,3-pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol is unique due to the presence of two thiophene rings, which can impart additional electronic and steric effects. This makes it a valuable compound for applications requiring specific chemical reactivity and stability.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1,1-dithiophen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5OS2/c12-10(13,11(14,15)16)9(17,7-3-1-5-18-7)8-4-2-6-19-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHMRHZLIKELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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